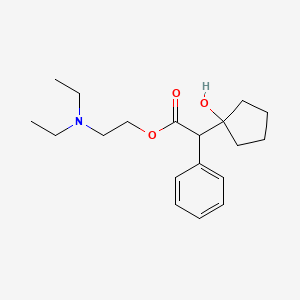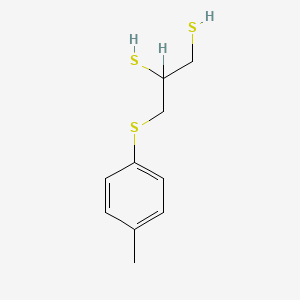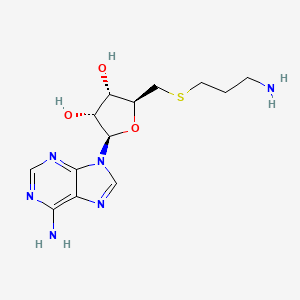
3-méthylquinolin-2(1H)-one
Vue d'ensemble
Description
3-methylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone. It is known for its significant biological and pharmaceutical activities. This compound is part of the quinolin-2-one family, which is widely studied for its diverse applications in medicinal chemistry .
Applications De Recherche Scientifique
3-methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Méthodes De Préparation
The synthesis of 3-methylquinolin-2(1H)-one can be achieved through various methods. One common synthetic route involves the catalytic annulation of α, β-unsaturated N-arylamides . This method is favored due to its simplicity and efficiency. Another approach includes the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods often involve optimized versions of these laboratory techniques to ensure higher yields and purity.
Analyse Des Réactions Chimiques
3-methylquinolin-2(1H)-one undergoes several types of chemical reactions, including:
Mécanisme D'action
The mechanism of action of 3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the ATAD2 bromodomain, which plays a role in chromatin remodeling and gene expression . The compound’s ability to form hydrogen bonds with amino acid residues in the active site of target proteins is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
3-methylquinolin-2(1H)-one can be compared with other quinoline derivatives such as:
4-Hydroxyquinolin-2-one: Known for its antimicrobial and anticancer properties.
3-Acetylquinoline: Used in the synthesis of various pharmacologically active compounds.
3,4-Dihydroxy-1-Methylquinolin-2-one: Studied for its potential as an antiviral agent.
The uniqueness of 3-methylquinolin-2(1H)-one lies in its specific inhibitory action on the ATAD2 bromodomain, which is not commonly observed in other quinoline derivatives .
Propriétés
IUPAC Name |
3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYSUXIHCXBJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949939 | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2721-59-7 | |
| Record name | 3-Methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 3-methyl-1,2-dihydroquinolin-2-one and the ATAD2 bromodomain?
A: The ATAD2 bromodomain is a protein domain known to bind to acetylated lysine residues on histones, playing a role in gene transcription. [, ] Dysregulation of ATAD2 has been linked to various cancers. [, ] Understanding how small molecules like 3-methyl-1,2-dihydroquinolin-2-one interact with this bromodomain could provide insights into developing novel therapeutic agents targeting ATAD2 function.
Q2: How does 3-methyl-1,2-dihydroquinolin-2-one interact with the ATAD2 bromodomain?
A: While the provided abstracts don't detail the specific interactions, they confirm that both 3-methyl-1,2-dihydroquinolin-2-one and its derivative, 8-2-(dimethylamino)ethylamino-3-methyl-1,2-dihydroquinolin-2-one, form complexes with the human ATAD2 bromodomain. [, ] Crystal structures of these complexes have been resolved, providing a basis for understanding the binding mode and potential interactions at a molecular level. This information could be crucial for designing more potent and selective ATAD2 inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)


![(4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1216041.png)






